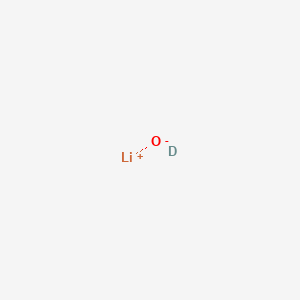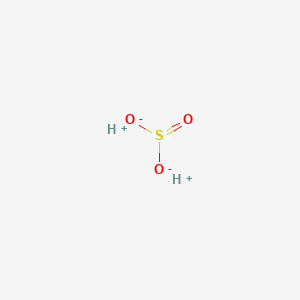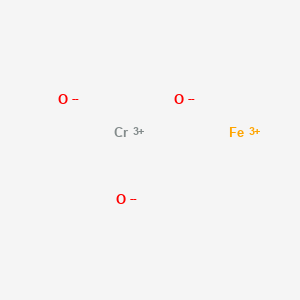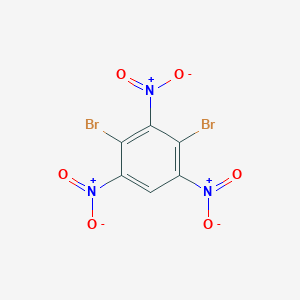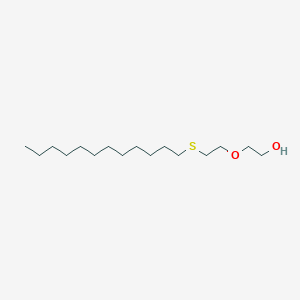
2-(2-Dodecylsulfanylethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Dodecylsulfanylethoxy)ethanol, also known as DSEE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DSEE is a surfactant that is commonly used in the synthesis of nanoparticles, as well as in the preparation of various materials such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Dodecylsulfanylethoxy)ethanol is not fully understood, but it is believed to work by adsorbing onto the surface of nanoparticles and forming a protective layer. This layer helps to prevent the nanoparticles from agglomerating and also enhances their stability.
Biochemische Und Physiologische Effekte
2-(2-Dodecylsulfanylethoxy)ethanol has been shown to have low toxicity and is considered safe for use in laboratory experiments. It has been found to have no adverse effects on cell viability or growth. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-Dodecylsulfanylethoxy)ethanol.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Dodecylsulfanylethoxy)ethanol in laboratory experiments is its ability to stabilize nanoparticles, which can be difficult to work with due to their tendency to agglomerate. 2-(2-Dodecylsulfanylethoxy)ethanol is also relatively easy to synthesize and has a high yield. However, one limitation of using 2-(2-Dodecylsulfanylethoxy)ethanol is that it may not be suitable for all types of nanoparticles. Further research is needed to determine its effectiveness with different types of nanoparticles.
Zukünftige Richtungen
There are numerous future directions for research on 2-(2-Dodecylsulfanylethoxy)ethanol. One area of interest is the development of new synthesis methods that can produce 2-(2-Dodecylsulfanylethoxy)ethanol with even higher purity and yield. Another area of research is the investigation of the potential applications of 2-(2-Dodecylsulfanylethoxy)ethanol in other fields, such as drug delivery and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Dodecylsulfanylethoxy)ethanol and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of 2-(2-Dodecylsulfanylethoxy)ethanol involves the reaction of 2-(2-hydroxyethoxy)ethanol with dodecanethiol in the presence of a catalyst. The reaction is carried out under mild conditions and produces a high yield of 2-(2-Dodecylsulfanylethoxy)ethanol. The purity of the product can be improved by using a purification method such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-Dodecylsulfanylethoxy)ethanol has numerous scientific research applications, particularly in the field of nanotechnology. It is commonly used as a surfactant in the synthesis of nanoparticles, where it helps to stabilize the particles and prevent agglomeration. 2-(2-Dodecylsulfanylethoxy)ethanol has been used in the preparation of various types of nanoparticles, including gold, silver, and iron oxide nanoparticles.
Eigenschaften
CAS-Nummer |
13081-34-0 |
|---|---|
Produktname |
2-(2-Dodecylsulfanylethoxy)ethanol |
Molekularformel |
C16H34O2S |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
2-(2-dodecylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C16H34O2S/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-14-18-13-12-17/h17H,2-16H2,1H3 |
InChI-Schlüssel |
BXSSNHYHHLFNAV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCCOCCO |
Kanonische SMILES |
CCCCCCCCCCCCSCCOCCO |
Andere CAS-Nummern |
13081-34-0 37056-24-9 |
Piktogramme |
Irritant |
Synonyme |
Poly(oxy-1,2-ethanediyl), .alpha.-2-(dodecylthio)ethyl-.omega.-hydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
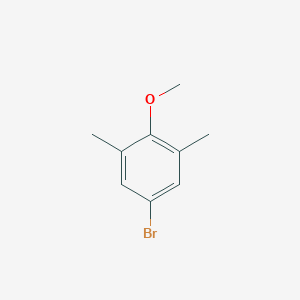
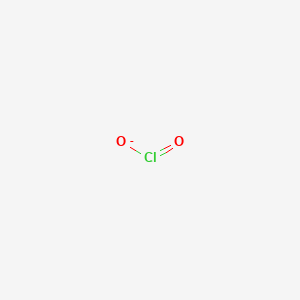
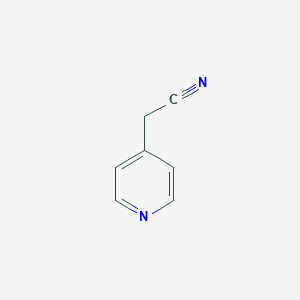
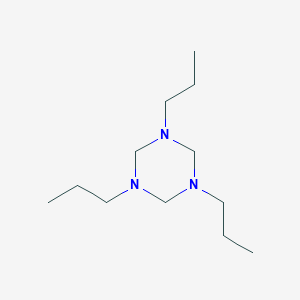
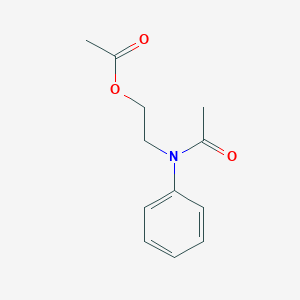
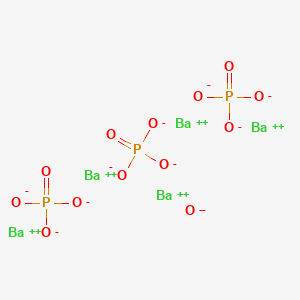
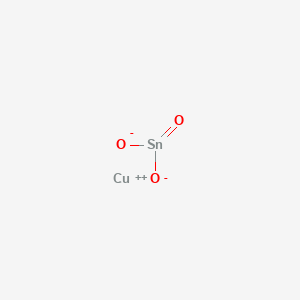
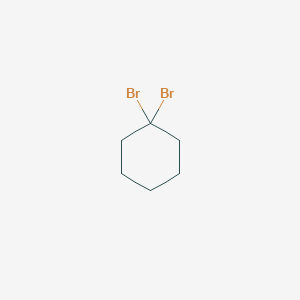
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
